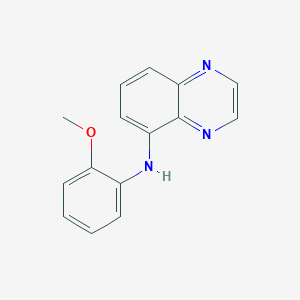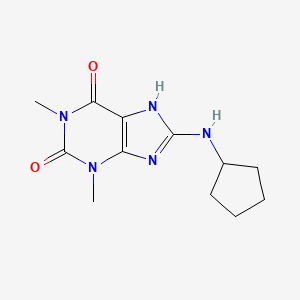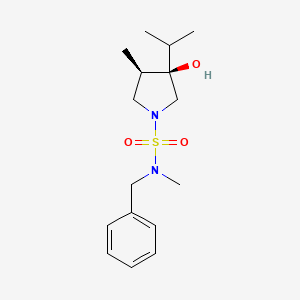![molecular formula C19H22N2O3 B5576095 (3R*,4R*)-3-cyclopropyl-1-[(2-methoxyquinolin-4-yl)carbonyl]-4-methylpyrrolidin-3-ol](/img/structure/B5576095.png)
(3R*,4R*)-3-cyclopropyl-1-[(2-methoxyquinolin-4-yl)carbonyl]-4-methylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R*,4R*)-3-cyclopropyl-1-[(2-methoxyquinolin-4-yl)carbonyl]-4-methylpyrrolidin-3-ol is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.16304257 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics and metabolism of related compounds can offer insights into how "(3R*,4R*)-3-cyclopropyl-1-[(2-methoxyquinolin-4-yl)carbonyl]-4-methylpyrrolidin-3-ol" might be processed in the body. For instance, the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, in humans were studied to determine its pharmacokinetic properties, highlighting the importance of understanding how drug-related materials are eliminated and metabolized (Renzulli et al., 2011).
Drug Resistance Mechanisms
Research into the genetic basis of drug resistance, such as the selection for specific alleles of the pfmdr1 gene by chloroquine and amodiaquine in Plasmodium falciparum, provides a foundation for understanding how mutations can influence the efficacy of related compounds. This knowledge is crucial for the development of new drugs and the improvement of existing treatments (Duraisingh et al., 1997).
Neurotoxicity and Microglial Activation
Studies on the neurotoxic effects of substances and their impact on microglial activation offer insights into the neurological implications of chemical exposure. For example, research on methamphetamine has shown that it causes microglial activation in the brains of human abusers, suggesting a potential area of investigation for related compounds in assessing their impact on the central nervous system (Sekine et al., 2008).
Cancer Treatment
Investigations into novel treatments for conditions such as advanced iodine-refractory differentiated thyroid cancer highlight the continuous search for effective therapeutic agents. Lenvatinib, for example, is explored for its efficacy and safety, demonstrating the ongoing need to discover and evaluate new compounds for cancer therapy (Lorusso & Newbold, 2015).
Propriétés
IUPAC Name |
[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-(2-methoxyquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12-10-21(11-19(12,23)13-7-8-13)18(22)15-9-17(24-2)20-16-6-4-3-5-14(15)16/h3-6,9,12-13,23H,7-8,10-11H2,1-2H3/t12-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVMSSKQHDHEPY-BLVKFPJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CC2)O)C(=O)C3=CC(=NC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)C3=CC(=NC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-phenoxy-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B5576014.png)
![N-{2-[2-(2-pyridinyl)ethyl]phenyl}-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide dihydrochloride](/img/structure/B5576021.png)

![2-[(4-amino-5-isopropyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5576030.png)
![3-(3-Nitrophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole](/img/structure/B5576035.png)
![4-{[(2,5-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5576041.png)
![1-[(E)-(3-hydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carboxamide](/img/structure/B5576049.png)
![2-(azepan-1-yl)-N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]acetamide](/img/structure/B5576055.png)

![N-[(E)-anthracen-9-ylmethylideneamino]-N'-phenylpyridine-2-carboximidamide](/img/structure/B5576071.png)
![1-[(dimethylamino)sulfonyl]-N-[(3-methylphenyl)(phenyl)methyl]-3-piperidinecarboxamide](/img/structure/B5576077.png)



